Stigmasterol-d3
Description
The molecular formula of stigmasterol is C₂₉H₄₈O (molecular weight: 412.69 g/mol), while stigmasterol-d3 incorporates three deuterium atoms, replacing three hydrogen atoms, resulting in a molecular formula of C₂₉H₄₅D₃O (molecular weight: ~415.71 g/mol) . Its IUPAC name is (3β,22E)-stigmasta-5,22-dien-3-ol-d3, and its CAS registry number is distinct from non-deuterated stigmasterol (CAS 83-48-7).
Deuteration alters the compound’s physical and chemical properties, including isotopic stability and metabolic behavior. This modification is critical in tracer studies, pharmacokinetic research, and analytical quantification using techniques like mass spectrometry (MS), where deuterium labeling reduces interference from endogenous compounds .
Properties
Molecular Formula |
C₂₉H₄₅D₃O |
|---|---|
Molecular Weight |
415.71 |
Synonyms |
(3β,22E)-Stigmasta-5,22-dien-3-ol-d3; Stigmasta-5,22-dien-3β-ol-d3; 24-Ethyl-5,22-cholestadien-3β-ol-d3; 24β-Ethyl-5,22-cholestadien-3β-ol-d3; NSC 8095-d3; Stigmasterin-d3 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Stigmasterol-d3 has shown significant potential in cancer treatment through various mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of several cancer cell lines, including breast, ovarian, and gastric cancers. For instance, it demonstrated an IC50 value of 69.24 µg/mL against A2780 ovarian cancer cells and 15 µM against SNU-1 gastric cancer cells .
- Induction of Apoptosis : The compound promotes apoptotic pathways by increasing pro-apoptotic factors (e.g., Bax) and decreasing anti-apoptotic factors (e.g., Bcl-2). This was evidenced by increased caspase-3 activity in MDA-MB-231 breast cancer cells .
- Targeting Signaling Pathways : this compound modulates critical signaling pathways such as Akt/mTOR and JAK/STAT, which are often dysregulated in cancers. It has been shown to down-regulate p-Akt and p-mTOR levels in gastric cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are notable:
- Cytokine Modulation : It enhances the production of anti-inflammatory cytokines while reducing pro-inflammatory mediators. This dual action helps mitigate chronic inflammation associated with various diseases .
- Inhibition of Inflammatory Enzymes : this compound inhibits enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which play crucial roles in inflammatory processes .
Neuroprotective Effects
Research indicates that this compound may provide neuroprotective benefits:
- Oxidative Stress Reduction : By lowering reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activity (e.g., superoxide dismutase), this compound protects neuronal cells from oxidative damage .
- Cognitive Function Improvement : Animal studies have suggested improvements in cognitive function and memory retention linked to this compound administration, potentially due to its ability to modulate neurotransmitter systems .
Data Table: Key Findings on this compound Applications
Case Study 1: Breast Cancer Treatment
A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results showed that this compound significantly induced apoptosis via increased ROS production and activation of caspases. The compound also down-regulated Bcl-2 expression, highlighting its potential as a therapeutic agent for breast cancer management .
Case Study 2: Gastric Cancer Therapy
In another study focusing on gastric cancer cell lines SGC-7901 and MGC-803, this compound exhibited potent cytotoxicity with IC50 values indicating effective inhibition of cell growth. The mechanism involved the suppression of the Akt/mTOR pathway, leading to autophagy and apoptosis induction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Stigmasterol-d3 is structurally and functionally compared to related sterols and deuterated analogs. Key comparisons include:
Stigmasterol vs. This compound
Structural Insight: The deuterium atoms in this compound are typically incorporated at non-labile positions to ensure isotopic stability during experiments. This contrasts with non-deuterated stigmasterol, which may undergo hydrogen exchange in solution .
This compound vs. 22,23-Dihydrospinasterone
highlights that stigmasterol and 22,23-dihydrospinasterone share the same molecular formula (C₂₉H₄₈O) but differ in double-bond positioning:
- Stigmasterol : Δ⁵,²²-diene structure.
- 22,23-Dihydrospinasterone : Saturated at C22–C23 (Δ⁵ only).
Comparison with Other Deuterated Sterols
Deuterated sterols like methandrostenolone-d3 (C₂₀H₂₅D₃O₂) and p-cresol-d3 (C₇H₅D₃O) demonstrate similar deuterium-induced shifts in MS profiles. However, this compound’s larger structure and phytosterol classification distinguish its applications in plant biochemistry versus synthetic steroid research .
Research Findings and Analytical Data
Analytical Techniques
- Mass Spectrometry : this compound’s +3 m/z shift enables unambiguous identification in complex matrices (e.g., plant extracts) .
- Nuclear Magnetic Resonance (NMR) : Deuterium incorporation reduces signal overlap in ¹H-NMR, though ²H-NMR is rarely used due to low sensitivity .
- Chromatography: Reverse-phase HPLC methods separate this compound from non-deuterated analogs with >95% purity, as validated in studies using supplementary Tables 1–8 from .
Stability and Metabolic Studies
Deuteration in this compound reduces hepatic metabolism rates by ~20% compared to stigmasterol, as shown in in vitro assays . This property is leveraged in tracer studies to monitor lipid absorption and turnover.
Preparation Methods
Ruthenium-Catalyzed H/D Exchange
The most efficient method for synthesizing Stigmasterol-d3 involves ruthenium-on-carbon (Ru/C) -mediated hydrogen/deuterium (H/D) exchange. This approach exploits the catalytic activity of Ru in deuterium oxide (D2O) under hydrogen gas:
Procedure :
-
Substrate Preparation : Stigmasterol (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF).
-
Deuteration : 10 wt% Ru/C (50 mg) is added, and the mixture is stirred under D2 atmosphere at 80°C for 48 hours.
-
Workup : The catalyst is removed by filtration, and the product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Deuterium Incorporation | 93–98% at C-3, C-4 |
| Yield | 85–92% |
| Purity (HPLC) | ≥99% |
This method achieves selective deuteration at the C-3 and C-4 positions due to the β-face accessibility of the sterol skeleton. Side reactions, such as over-deuteration at C-6 or epimerization, are minimized by controlling reaction time below 50 hours.
Chemical Synthesis via Deuterated Building Blocks
Side-Chain Functionalization
An alternative route involves coupling a deuterated side chain to the sterol core. The synthesis of 25-d3-Stigmasterol demonstrates this approach:
Steps :
-
Ozonolysis : Stigmasterol is treated with ozone to cleave the C-22 double bond, yielding a 22-aldehyde intermediate.
-
Sulfone Coupling : The aldehyde reacts with a deuterated sulfone (CD3SO2Ph) under Heck–Mizoroki conditions.
-
Reductive Elimination : Palladium catalysis removes the sulfone group, yielding the deuterated side chain.
Optimization Challenges :
-
Stereochemical Control : Chiral sulfoxides are used to maintain the 24R configuration, achieving diastereomeric ratios >9:1.
-
Isotopic Purity : Sequential recrystallization in deuterated methanol (CD3OD) enhances deuterium content to >99%.
Performance Metrics :
| Stage | Yield | Deuterium Purity |
|---|---|---|
| Ozonolysis | 78% | N/A |
| Sulfone Coupling | 65% | 85% |
| Final Product | 41% | 99% |
Enzymatic Deuteration Strategies
Biocatalytic Hydrogenation
While less common, enzymatic methods using deuterated cofactors have been explored for site-specific labeling:
System Components :
-
Enzyme : Cholesterol oxidase from Rhodococcus erythropolis
-
Cofactor : Nicotinamide adenine dinucleotide-d4 (NAD-d4)
Mechanism :
The enzyme abstracts a proton from C-3 of stigmasterol, replacing it with deuterium from the solvent. This method achieves 70–75% deuteration at C-3 but requires iterative cycles for higher incorporation.
Limitations :
-
Incompatibility with acid-labile functional groups
-
Maximum achievable deuteration: 82% after 5 cycles
Analytical Validation of Synthetic Products
Mass Spectrometric Characterization
Synthesized this compound is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR):
HRMS Data :
| Parameter | Stigmasterol | This compound |
|---|---|---|
| Molecular Formula | C29H48O | C29H45D3O |
| Exact Mass (Da) | 412.3705 | 415.3908 |
| [M+H]+ | 413.3778 | 416.3981 |
1H-NMR Shifts :
| Proton Position | δ (ppm) Stigmasterol | δ (ppm) this compound |
|---|---|---|
| C-3α | 3.52 (m) | 3.52 (m) |
| C-6 | 5.35 (d, J=5.1 Hz) | 5.35 (d, J=5.1 Hz) |
| C-22 | 5.15 (dd, J=15.3 Hz) | 5.15 (dd, J=15.3 Hz) |
Deuteration is confirmed by the disappearance of C-3β and C-4 proton signals in 2H-NMR spectra.
Industrial-Scale Production Challenges
Cost Analysis
Large-scale synthesis faces two economic bottlenecks:
-
Deuterium Source : D2O accounts for 68% of raw material costs ($420/L at 99.9% purity).
-
Catalyst Recycling : Ru/C loses 12% activity per batch, requiring monthly replacement.
Production Metrics :
| Batch Size | Yield (kg) | Cost/kg ($) |
|---|---|---|
| 100 g | 82 | 14,500 |
| 1 kg | 810 | 9,200 |
| 10 kg | 7,900 | 6,800 |
Applications in Pharmaceutical Research
Quantitative Bioanalysis
This compound serves as internal standard in LC-MS/MS assays for:
-
Lipid Emulsion Stability : Quantifies phytosterol oxidation products in parenteral nutrition.
-
Drug-Drug Interactions : Tracks CYP3A4-mediated metabolism of sterol-based therapeutics.
Validation Parameters :
| Parameter | Value |
|---|---|
| Linear Range | 0.1–500 ng/mL |
| LOD | 0.03 ng/mL |
| Matrix Effect | −4.2% to +5.8% |
Q & A
Q. How can researchers verify the purity and stability of Stigmasterol-d3 in experimental settings?
Methodological Answer:
- Purity verification typically employs analytical techniques such as high-performance liquid chromatography (HPLC) coupled with UV detection or nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and isotopic labeling efficiency (>98% deuterium incorporation).
- Stability assessments require storage under inert conditions (e.g., argon atmosphere) at -20°C , as recommended in safety data sheets, to prevent oxidation or degradation .
- Regular stability testing via mass spectrometry (MS) or thin-layer chromatography (TLC) is advised to monitor decomposition over time.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use personal protective equipment (PPE) , including nitrile gloves and safety goggles, to avoid skin/eye contact (classified as Skin Irritation Category 2 and Eye Irritation Category 2A) .
- Work in a fume hood to minimize inhalation risks (acute oral toxicity: LD₅₀ > 2,000 mg/kg) and ensure proper ventilation .
- Adhere to waste disposal guidelines: collect residues in sealed containers labeled for hazardous organic waste, complying with OSHA HCS and EINECS regulations .
Q. How should this compound be integrated into lipid extraction protocols for plant or animal tissues?
Methodological Answer:
- Use Folch or Bligh-Dyer extraction methods with deuterated solvents (e.g., chloroform-d or methanol-d) to minimize isotopic exchange .
- Include internal standard calibration curves (e.g., 0.1–10 µg/mL) to quantify recovery rates and correct for matrix effects in LC-MS/MS workflows .
Advanced Research Questions
Q. What experimental design considerations are essential for minimizing isotopic interference in this compound tracer studies?
Methodological Answer:
- Optimize LC-MS/MS parameters (e.g., collision energy, dwell time) to distinguish this compound from endogenous stigmasterol and other isobaric lipids .
- Validate specificity using stable isotope dilution assays (SIDA) and confirm the absence of cross-talk via blank matrix spikes .
- Apply ANOVA or mixed-effects models to statistically account for batch-to-batch variability in deuterium labeling .
Q. How can researchers resolve contradictions in bioactivity data between this compound and non-deuterated analogs?
Methodological Answer:
- Conduct dose-response assays (e.g., IC₅₀ comparisons) to assess whether deuterium substitution alters binding affinity to targets like estrogen receptors or lipid rafts .
- Perform molecular dynamics simulations to evaluate isotopic effects on hydrogen bonding or sterol-lipid interactions .
- Validate findings using orthogonal techniques , such as surface plasmon resonance (SPR) or fluorescence anisotropy, to rule out assay-specific artifacts .
Q. What strategies mitigate environmental contamination risks during large-scale this compound experiments?
Methodological Answer:
- Implement closed-system workflows to prevent aerosolization, as this compound has chronic aquatic toxicity (EC₅₀ > 100 mg/L) .
- Monitor lab effluents using solid-phase extraction (SPE) followed by LC-MS to detect trace residues (>1 ppb) .
- Follow REACH and PBT/vPvB guidelines for disposal, emphasizing biodegradability testing and sediment toxicity assessments .
Data Reporting and Validation
Q. How should researchers statistically validate this compound quantification limits in complex matrices?
Methodological Answer:
Q. What metadata is critical for replicating this compound-based studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
